molecular formula C21H19NO5S B300231 N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide

N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B300231
M. Wt: 397.4 g/mol
InChI Key: VXNFDFZVVVGMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SR 57227A, and it belongs to the class of compounds known as serotonin receptor agonists.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves its binding to the serotonin 5-HT3 receptor. This binding results in the opening of the ion channel, which leads to the influx of cations into the cell and the depolarization of the membrane potential. This depolarization can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its binding to the serotonin 5-HT3 receptor. This binding can result in the modulation of various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide in lab experiments include its selectivity for the serotonin 5-HT3 receptor, which allows for the specific modulation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential side effects, such as sedation and motor impairment, which can confound experimental results.

Future Directions

There are several future directions for the research of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide. One potential direction is the investigation of its potential applications in the treatment of anxiety and depression in humans. Additionally, this compound could be used to study the role of the serotonin 5-HT3 receptor in various physiological processes, such as pain perception and nausea and vomiting. Finally, the development of more selective agonists of the serotonin 5-HT3 receptor could lead to the discovery of new therapeutic targets for various disorders.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves the reaction of 2-(4-methoxyphenoxy)ethylamine with dibenzo[b,d]furan-2-sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays an important role in various physiological processes, including the regulation of nausea and vomiting, anxiety, and pain perception.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C21H19NO5S/c1-25-15-6-8-16(9-7-15)26-13-12-22-28(23,24)17-10-11-21-19(14-17)18-4-2-3-5-20(18)27-21/h2-11,14,22H,12-13H2,1H3

InChI Key

VXNFDFZVVVGMQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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